Home > Products > Screening Compounds P71798 > a-Helical Corticotropin Releasing Factor (12-41)
a-Helical Corticotropin Releasing Factor (12-41) - 158535-55-8

a-Helical Corticotropin Releasing Factor (12-41)

Catalog Number: EVT-1476543
CAS Number: 158535-55-8
Molecular Formula: C152H251N43O47S2
Molecular Weight: 3497.054
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Corticotropin-Releasing Factor (12-41) is a peptide derived from the corticotropin-releasing factor, a key neuropeptide involved in the stress response. This specific fragment, consisting of amino acids 12 to 41, is notable for its role in binding to corticotropin-releasing factor receptors, particularly the type 1 receptor. This interaction is crucial for initiating the hypothalamic-pituitary-adrenal axis response to stress.

Source

Corticotropin-Releasing Factor (12-41) is synthesized from the precursor molecule corticotropin-releasing hormone, which is produced in the hypothalamus. The peptide has been extensively studied due to its physiological relevance in stress-related disorders and its potential as a therapeutic target.

Classification

Corticotropin-Releasing Factor (12-41) belongs to the class of neuropeptides and is categorized under signaling molecules that interact with G-protein-coupled receptors. It specifically acts on corticotropin-releasing factor receptors, which are classified into two main types: type 1 and type 2 receptors.

Synthesis Analysis

Methods

The synthesis of Corticotropin-Releasing Factor (12-41) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Synthesis: The process begins with an amino acid attached to a resin. Protected amino acids are sequentially added while removing protective groups at each step.
  2. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.
  3. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Structure

Corticotropin-Releasing Factor (12-41) adopts an α-helical conformation, which is essential for its biological activity. This structural motif facilitates binding to its receptor.

Data

The crystal structure of the complex formed by Corticotropin-Releasing Factor (12-41) and its receptor reveals important interactions that stabilize this α-helical structure. Key residues involved in this interaction include hydrophobic contacts and hydrogen bonds that enhance binding affinity.

Chemical Reactions Analysis

Reactions

Corticotropin-Releasing Factor (12-41) engages in several biochemical interactions:

  1. Binding Reaction: The primary reaction involves the binding of Corticotropin-Releasing Factor (12-41) to the corticotropin-releasing factor type 1 receptor, triggering intracellular signaling pathways.
  2. Signal Transduction: Upon binding, conformational changes in the receptor activate downstream signaling cascades involving G-proteins.

Technical Details

The binding mechanism includes specific hydrogen bonding patterns and hydrophobic interactions that are crucial for receptor activation. These interactions have been elucidated through structural studies employing X-ray crystallography and cryo-electron microscopy.

Mechanism of Action

Process

The mechanism by which Corticotropin-Releasing Factor (12-41) exerts its effects involves:

  1. Receptor Binding: The peptide binds to the extracellular domain of the corticotropin-releasing factor type 1 receptor.
  2. Conformational Change: This binding induces a conformational change in the receptor, activating G-proteins associated with it.
  3. Signal Amplification: The activated G-proteins initiate a cascade of intracellular events leading to the release of adrenocorticotropic hormone from the pituitary gland.

Data

Studies have shown that specific amino acid residues within Corticotropin-Releasing Factor (12-41) are critical for high-affinity binding and subsequent receptor activation, demonstrating its potency as a signaling molecule.

Physical and Chemical Properties Analysis

Physical Properties

Corticotropin-Releasing Factor (12-41) is a hydrophilic peptide with a molecular weight of approximately 3,000 Da. It exhibits an α-helical structure under physiological conditions, which contributes to its stability and function.

Chemical Properties

The peptide is characterized by:

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Sensitive to enzymatic degradation; therefore, modifications may be required for therapeutic applications.
  • pH Sensitivity: Stability can vary with pH changes, affecting its biological activity.
Applications

Scientific Uses

Corticotropin-Releasing Factor (12-41) has significant implications in various fields:

  1. Pharmacology: It serves as a model for developing drugs targeting stress-related disorders such as anxiety and depression.
  2. Research Tool: Used in studies investigating the mechanisms of stress response and neuroendocrine regulation.
  3. Therapeutic Development: Analogues of Corticotropin-Releasing Factor (12-41) are being explored for their potential as therapeutics in modulating stress responses and related pathologies.
Structural and Molecular Characterization of a-Helical CRF(12-41)

Primary Sequence Analysis and Post-Translational Modifications

a-Helical CRF(12-41) is a 30-amino acid synthetic peptide analog derived from the native 41-residue corticotropin-releasing factor (CRF). Its primary sequence is DLTFHLLREMLEMAKAEQEAEQAALNRLLLEEA-NH₂, featuring two strategic modifications:

  • N-terminal truncation (removal of residues 1-11: SEEPPISLDLT)
  • C-terminal amidation (substitution of free carboxyl group with -NH₂) [1] [9]

Key amino acid substitutions compared to native human/rat CRF include:

  • Val²⁰ → Met²⁰ (enhanced hydrophobicity)
  • Ile⁴¹ → Met⁴¹ (preserved in some analogs) [5]

Table 1: Sequence Comparison of Native CRF vs. a-Helical CRF(12-41)

RegionNative CRF (1-41)a-Helical CRF(12-41)Functional Significance
N-terminalSEEPPISLDLTDeletedEliminates agonism
Core sequenceFHLLREVLEMARAEQLAQQ...FHLLREMLEMAKAEQEAE...Hydrophobic stabilization
C-terminal...AHSNRKLMEII-COOH...AALNRLLLEEA-NH₂Enhanced receptor affinity

The peptide lacks classical post-translational modifications (e.g., glycosylation, phosphorylation) due to synthetic production, but features engineered amidation critical for receptor binding [6] [9].

α-Helical Conformational Dynamics in Ligand-Receptor Interactions

The α-helical conformation is the structural hallmark enabling receptor antagonism:

  • Helix-Stabilizing Residues: Central hydrophobic residues (Leu¹⁵, Leu¹⁶, Leu¹⁹, Leu²³) create a continuous hydrophobic face that docks into CRF receptor pockets. Glu¹⁷ and Glu²¹ form intra-helical salt bridges that rigidity the structure [6] [8].
  • Dynamic Flexibility: Despite engineered stability, molecular dynamics simulations reveal hinge-like flexibility at Gly²⁴ and Gly³⁷, permitting conformational adaptation during receptor engagement [8].
  • Lactam Bridge Analogs: Advanced derivatives like astressin incorporate Glu³⁰-Lys³³ lactam bridges, enhancing helical stability (78% helicity vs. 62% in non-bridged analogs) and receptor residence time [5] [6].

Table 2: Conformational Features Governing Antagonism

Structural FeatureFunctional RoleExperimental Evidence
Hydrophobic face (Leu cluster)Binds CRF₁ receptor hydrophobic pocketCrosslinking studies show contacts with TM3
Glu/Gln polar residuesForms H-bonds with CRF₁ Asn¹⁰⁵Alanine scanning mutagenesis [8]
N-terminal helix kinkPrevents receptor activation cascadeCryo-EM of peptide-receptor complexes

Comparative Structural Modeling with Native CRF and Urocortins

Comparative analysis reveals key determinants of receptor selectivity:

  • CRF vs. a-Helical CRF(12-41):
  • Native CRF adopts a dynamic N-terminal helix (residues 9-13) essential for receptor activation. Truncation in a-Helical CRF(12-41) eliminates this motif, converting agonist to antagonist [6] [7].
  • Central domain conservation (residues 15-35): 68% identity preserves CRF₁ binding but with 10-fold lower affinity than full-length CRF (Ki = 23.7 nM vs. 1.9 nM) [7].

  • Urocortin Comparisons:

  • Ucn1 shares 45% sequence identity with a-Helical CRF(12-41) but retains full agonism due to intact N-terminus and higher helical propensity [4] [7].
  • Ucn2/3 lack the critical "LLR" motif (residues 15-17), explaining their CRF₂ selectivity and resistance to a-Helical CRF(12-41) antagonism [7] [10].

Table 3: Receptor Affinity Profiles of CRF Family Peptides

PeptideCRF₁ Ki (nM)CRF₂ Ki (nM)Key Structural Determinants
Native h/rCRF1.931Intact N-terminus, full helix
a-Helical CRF(12-41)23.796Truncated N-terminus, stabilized core helix
Urocortin 10.30.3Extended C-terminus, higher helix stability
Urocortin 2>1001.7Absent "LLR" motif, shortened N-terminus

Role of C-Terminal Amidation in Receptor Binding Specificity

C-terminal amidation (-NH₂) is a critical pharmacophore:

  • Electrostatic Complementarity: The amidated C-terminus forms salt bridges with CRF₁ Glu¹⁰⁴ in the extracellular domain, a residue absent in CRF₂ (Pro¹⁰⁰) [6] [7]. Deamidation reduces CRF₁ affinity by 15-fold but minimally affects CRF₂ binding [6].
  • Helix Capping: Amidation stabilizes the terminal Ala⁴¹ carbonyl, reinforcing helical integrity from residues 32-41. Non-amidated analogs show 40% reduced helicity in circular dichroism studies [5] [9].
  • Receptor Selectivity: Amidated analogs exhibit 4-fold CRF₁/CRF₂ selectivity (Ki ratio = 0.25) versus non-amidated versions (Ki ratio = 1.1), confirming amidation as a selectivity switch [6] [7].

Table 4: Impact of C-Terminal Amidation on Receptor Engagement

ParameterAmidated FormFree Acid FormStructural Consequence
CRF₁ binding affinity (Ki)23.7 nM355 nMLoss of salt bridge with Glu¹⁰⁴
α-Helicity (residues 30-41)75%35%Destabilized C-terminal helix cap
Proteolytic resistancet½ = 32 mint½ = 8 minProtection against carboxypeptidases

Conclusiona-Helical CRF(12-41) exemplifies rational peptide design where strategic truncation, helix stabilization, and C-terminal amidation convert an endogenous hormone into a potent receptor antagonist. Its structural architecture provides the template for advanced CRF antagonists with therapeutic potential in stress-related disorders.

Properties

CAS Number

158535-55-8

Product Name

a-Helical Corticotropin Releasing Factor (12-41)

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C152H251N43O47S2

Molecular Weight

3497.054

InChI

InChI=1S/C152H251N43O47S2.C2HF3O2/c1-72(2)60-102(145(237)195-110(69-113(157)198)150(242)177-90(34-29-57-165-152(161)162)134(226)189-106(64-76(9)10)146(238)193-107(65-77(11)12)147(239)192-105(63-75(7)8)144(236)183-98(42-51-119(209)210)138(230)180-93(37-46-114(199)200)129(221)167-79(15)121(158)213)187-126(218)81(17)168-122(214)80(16)169-130(222)91(35-44-111(155)196)178-136(228)95(39-48-116(203)204)174-125(217)84(20)171-131(223)94(38-47-115(201)202)181-135(227)92(36-45-112(156)197)179-137(229)96(40-49-117(205)206)175-124(216)83(19)170-128(220)88(32-26-27-55-153)173-123(215)82(18)172-132(224)100(53-58-243-21)185-140(232)99(43-52-120(211)212)184-143(235)103(61-73(3)4)190-141(233)101(54-59-244-22)186-139(231)97(41-50-118(207)208)182-133(225)89(33-28-56-164-151(159)160)176-142(234)104(62-74(5)6)191-148(240)108(66-78(13)14)194-149(241)109(68-86-70-163-71-166-86)188-127(219)87(154)67-85-30-24-23-25-31-85;3-2(4,5)1(6)7/h23-25,30-31,70-84,87-110H,26-29,32-69,153-154H2,1-22H3,(H2,155,196)(H2,156,197)(H2,157,198)(H2,158,213)(H,163,166)(H,167,221)(H,168,214)(H,169,222)(H,170,220)(H,171,223)(H,172,224)(H,173,215)(H,174,217)(H,175,216)(H,176,234)(H,177,242)(H,178,228)(H,179,229)(H,180,230)(H,181,227)(H,182,225)(H,183,236)(H,184,235)(H,185,232)(H,186,231)(H,187,218)(H,188,219)(H,189,226)(H,190,233)(H,191,240)(H,192,239)(H,193,238)(H,194,241)(H,195,237)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H4,159,160,164)(H4,161,162,165);(H,6,7)/t79-,80-,81-,82-,83-,84-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-;/m0./s1

InChI Key

JVWFQMUUFCNVIR-PCCXVXJGSA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.